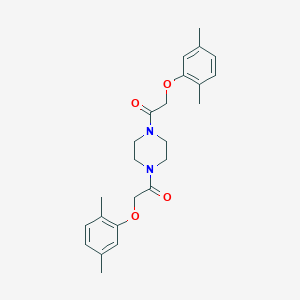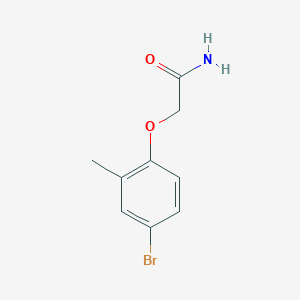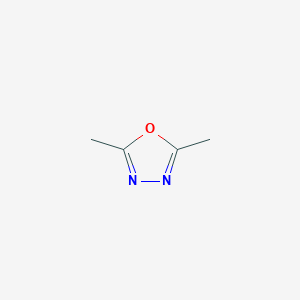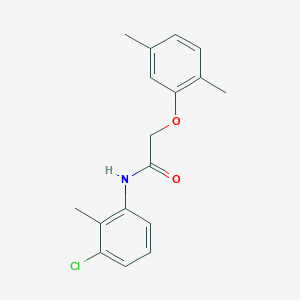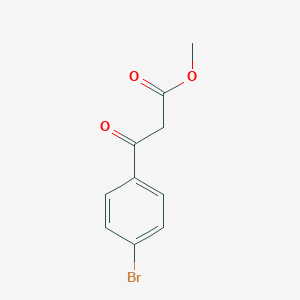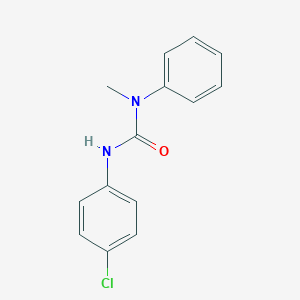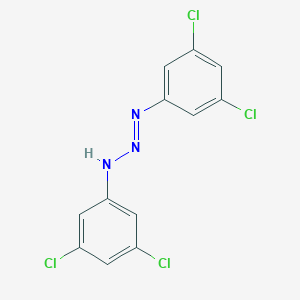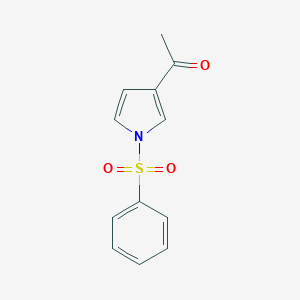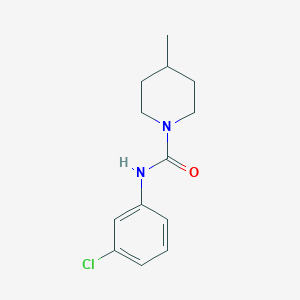
N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide, commonly known as PCP or angel dust, is a dissociative anesthetic drug that was first synthesized in 1926. It was initially developed as a surgical anesthetic but was later discontinued due to its severe side effects. PCP is a powerful drug that has been abused for recreational purposes, leading to addiction and adverse health effects. However, PCP has also been used in scientific research to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
PCP acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By binding to the receptor, PCP inhibits the flow of calcium ions into the cell, leading to decreased neuronal activity. This results in the dissociative and anesthetic effects of PCP.
Biochemical and Physiological Effects
PCP has several biochemical and physiological effects, including altered perception, dissociation, and anesthesia. It also causes increased heart rate, blood pressure, and body temperature. Chronic use of PCP can lead to long-term effects on the brain, including memory impairment, cognitive dysfunction, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
PCP has several advantages for lab experiments, including its potent and selective action on the NMDA receptor, which allows for precise manipulation of the glutamatergic system. However, PCP also has limitations, including its potential for abuse and adverse health effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for PCP research, including investigating its potential therapeutic applications for brain injury and stroke. Additionally, further research is needed to understand the long-term effects of PCP on the brain and to develop strategies to mitigate its adverse effects. Finally, PCP could be used as a tool to study other aspects of the glutamatergic system, such as its role in addiction and psychiatric disorders.
Synthesemethoden
PCP is synthesized by reacting 1-(3-chlorophenyl)piperidine with methyl iodide in the presence of a base, followed by a reaction with cyanogen bromide to form the carboxamide group. The final product is purified through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
PCP has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of brain injury and stroke. PCP has also been used as a tool to study the glutamatergic system, which is involved in learning and memory processes.
Eigenschaften
CAS-Nummer |
60465-13-6 |
|---|---|
Produktname |
N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide |
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-10-5-7-16(8-6-10)13(17)15-12-4-2-3-11(14)9-12/h2-4,9-10H,5-8H2,1H3,(H,15,17) |
InChI-Schlüssel |
RFVBDBYICMFWTI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



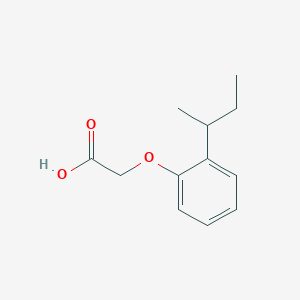
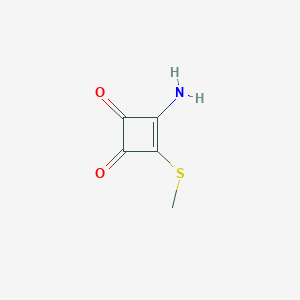
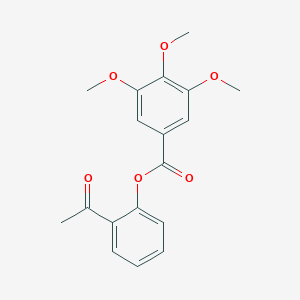
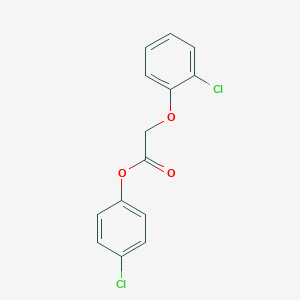
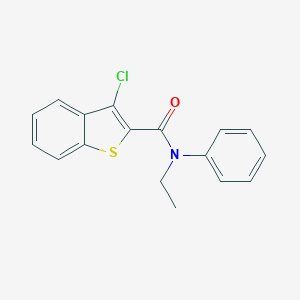
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
